molecular formula C23H20Cl2N2O B5354053 (3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

(3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B5354053
M. Wt: 411.3 g/mol
InChI Key: NLSFUJIQIPAOBK-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic compound featuring a 3,4-dihydroquinoline core substituted with a 2-methyl group, a 4-phenylamino moiety, and a 3,4-dichlorophenyl methanone group. This structure combines aromatic, heterocyclic, and halogenated elements, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O/c1-15-13-21(26-17-7-3-2-4-8-17)18-9-5-6-10-22(18)27(15)23(28)16-11-12-19(24)20(25)14-16/h2-12,14-15,21,26H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSFUJIQIPAOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the phenylamino group and the dichlorophenyl group. The final step involves the addition of the methanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

(3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with analogous compounds:

Compound Name Core Structure Key Substituents Notable Properties Reference
(3,4-Dichlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone 3,4-Dihydroquinoline 2-Methyl, 4-phenylamino, 3,4-dichlorophenyl methanone High lipophilicity; potential kinase inhibition due to halogen and amino groups
[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-(4-methylmorpholin-2-yl)methanone Diazepane-Morpholine 3,4-Dichlorophenyl, 4-methylmorpholine Enhanced solubility; possible CNS activity due to diazepane ring
2-(Morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone 3,4-Dihydroquinoline Morpholine, 2,2,4-trimethyl, 4-methylphenyl Improved metabolic stability; antimicrobial activity
2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone Pyrazolopyrimidine-Dihydroquinoline 4-Chlorophenyl, pyrazolopyrimidine thioether Anticancer potential via kinase inhibition
(5-Bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone 3,4-Dihydroquinoline 5-Bromopyridinyl Electrophilic bromine enhances reactivity for cross-coupling reactions

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